molecular formula C20H20N4O4S B2842627 4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897487-80-8

4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2842627
CAS No.: 897487-80-8
M. Wt: 412.46
InChI Key: QAYYPOBREHJEPQ-UHFFFAOYSA-N
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Description

The compound 4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic molecule that features a benzo[d]thiazole moiety, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzo[d]thiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate.

    Attachment of the Nitrophenyl Group: The final step involves the coupling of the piperazine derivative with 2-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Comparison with Similar Compounds

4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-13-7-8-16(28-2)17-18(13)29-20(21-17)23-11-9-22(10-12-23)19(25)14-5-3-4-6-15(14)24(26)27/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYYPOBREHJEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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